7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a unique structure that combines a triazole and pyrimidine ring system with specific substituents that influence its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4OS with a CAS number of 34396-93-5. The presence of the methoxy group enhances lipophilicity, which can significantly affect the compound's interaction with biological targets. The methylsulfanyl group may also play a role in modulating its biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
- In vitro Studies : The cytotoxic effects were evaluated using the MTT assay against human cancer cell lines such as SGC-7901 (gastric), A549 (lung), and HepG2 (liver). Compounds demonstrated growth inhibition rates between 75% to 84% at concentrations around 40 µg/mL .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound E35 | MGC-803 | Not specified |
7-(4-Methoxyphenyl)-2-(methylsulfanyl) | SGC-7901 | 75% inhibition at 40 µg/mL |
7-(4-Methoxyphenyl)-2-(methylsulfanyl) | A549 | 84% inhibition at 40 µg/mL |
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes or receptors related to cancer progression. Molecular docking studies have been utilized to predict binding affinities with various targets, suggesting potential pathways through which these compounds may act.
Neuropharmacological Activity
In addition to anticancer properties, some derivatives have shown anticonvulsant activity in models of epilepsy. For example, specific compounds demonstrated significant efficacy in PTZ-induced epilepsy models with ED50 values indicating effective doses with lower neurotoxicity compared to traditional treatments .
Structure-Activity Relationship (SAR)
The structural modifications significantly influence the biological activity of triazolo[1,5-a]pyrimidine derivatives. The presence of methoxy and methylsulfanyl groups appears to enhance both lipophilicity and biological activity. SAR studies indicate that variations in substituents can lead to different levels of potency against various biological targets.
Case Studies
Several case studies have explored the efficacy of triazolo[1,5-a]pyrimidine derivatives:
- Antitumor Activity : A study reported that compound E35 significantly inhibited colony formation and migration in cancer cell lines while inducing cell cycle arrest at the S-phase. It also showed promising results in xenograft models without apparent toxicity .
- Neurotoxicity Assessment : Compounds were evaluated for their neurotoxic effects using the rotarod test alongside anticonvulsant activity assessments. Results indicated that specific derivatives had favorable protective indices, suggesting a better safety profile compared to existing anticonvulsants .
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-18-10-5-3-9(4-6-10)11-7-8-14-12-15-13(19-2)16-17(11)12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSBEPTXHYLGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.